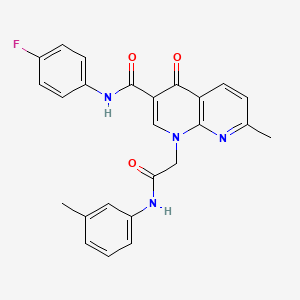

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Descripción

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative with a distinct substitution pattern. The core structure features a methyl group at position 7, a 4-fluorophenyl amide at position 3, and a 2-oxo-2-(m-tolylamino)ethyl side chain at position 1.

The 4-fluorophenyl and m-tolylamino groups may enhance binding affinity and metabolic stability compared to simpler alkyl or halogenated analogues.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN4O3/c1-15-4-3-5-19(12-15)28-22(31)14-30-13-21(23(32)20-11-6-16(2)27-24(20)30)25(33)29-18-9-7-17(26)8-10-18/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQARJCQZZBBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources and relevant case studies.

- Molecular Formula : C24H19FN4O3

- Molecular Weight : 430.4 g/mol

- CAS Number : 1251694-45-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-fluorophenyl)-7-methyl derivatives have demonstrated moderate to high activity against various bacterial strains and fungi.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 2 |

| 2 | Escherichia coli | >64 |

| 3 | Candida albicans | 16 |

These results indicate that structural modifications can enhance or diminish the antimicrobial efficacy of these compounds .

2. Anticancer Activity

The potential anticancer effects of N-(4-fluorophenyl)-7-methyl derivatives have been explored in various studies. Notably, the compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the antiproliferative activity of naphthyridine derivatives against liver (HepG2) and prostate (PC-3) cancer cell lines. The findings indicated that certain derivatives had IC50 values as low as , demonstrating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | 6 | 3.105 |

| PC-3 | 6 | 2.15 |

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level, particularly with key enzymes and receptors involved in tumor growth and bacterial resistance. For example, docking studies have shown that these compounds can effectively bind to ATP-binding sites in kinases, which are critical for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Substitutions at specific positions on the naphthyridine ring can significantly alter their potency against microbial and cancerous cells.

Key Findings:

- Fluorine Substitution : The presence of a fluorine atom at the para position of the phenyl ring has been associated with enhanced biological activity.

- Amine Modifications : Variations in the amino substituent groups can lead to increased efficacy against specific bacterial strains or cancer cell lines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

This compound serves as a lead structure for the development of new pharmaceuticals. Its naphthyridine core is known for diverse biological activities, making it a candidate for targeting specific enzymes or receptors involved in disease processes. Research has indicated that derivatives of naphthyridine exhibit promising anticancer and antimicrobial properties.

Case Study: Anticancer Activity

In studies involving naphthyridine derivatives, modifications at specific positions (e.g., N-1 and C-7) have shown enhanced cytotoxicity against various cancer cell lines. For instance, certain derivatives demonstrated effectiveness comparable to established chemotherapeutics like etoposide, suggesting potential for further development in oncology treatments .

Pharmacology

Pharmacokinetics and Pharmacodynamics

Investigations into the pharmacokinetics of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide reveal its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is crucial for assessing its therapeutic potential and safety in clinical applications.

Mechanism of Action

The compound's mechanism of action may involve the modulation of key biochemical pathways through interactions with specific molecular targets. This includes inhibition of enzymes related to cancer proliferation and modulation of receptor activities associated with pain and inflammation .

Materials Science

Novel Material Development

The unique structural features of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide make it a candidate for developing advanced materials with specific properties such as fluorescence or conductivity. Its chemical stability and reactivity can be harnessed to create materials for electronic or photonic applications.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s m-tolylamino group confers higher logP (~3.5) compared to G611-0521’s propylamino (logP 3.24) but lower than the adamantyl-containing compound 67 (~5.0) . The carboxylic acid derivative (logP ~2.1) is more polar, likely limiting cell permeability but enhancing water solubility .

Bioisosteric Replacements :

- Replacing the 3-carboxamide with a carboxylic acid (as in ’s compound) reduces molecular weight but may compromise oral bioavailability due to ionization at physiological pH .

- Chlorine substituents (e.g., in ’s compound) increase molecular weight and may enhance halogen bonding but could raise toxicity concerns .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions under controlled conditions. For example, sonochemical synthesis using POCl₃ in N,N-dimethylformamide (DMF) at 80–100°C has been effective for analogous structures, yielding crystalline products after cooling and recrystallization . To optimize reaction conditions, employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry protocols for related diazomethane syntheses. Variables such as temperature, reagent stoichiometry, and solvent polarity should be systematically varied, with outcomes analyzed via statistical modeling to identify optimal parameters .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key characterization methods include:

- Spectroscopy : IR (to confirm carbonyl groups at ~1686 cm⁻¹ for keto and ~1651 cm⁻¹ for amide C=O stretches) , ¹H/¹³C NMR (e.g., aromatic protons at δ 7.24–8.71 ppm, methyl groups at δ 2.5–3.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a related chlorinated analogue) validate molecular weight .

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 62.28%, H 3.56%, N 9.90%) .

- Melting Point : Sharp melting ranges (e.g., 193–195°C) indicate purity .

Advanced: How can computational modeling enhance the prediction of this compound’s pharmacological properties?

Answer:

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict binding affinities to target proteins (e.g., Pfmrk kinase) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For example, docking simulations using crystal structures of enzyme active sites (e.g., PDB entries) can identify critical interactions, such as hydrogen bonding with the 4-oxo group or fluorophenyl moiety. Validate predictions with in vitro assays, such as enzyme inhibition (IC₅₀) and cytotoxicity screening .

Advanced: How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy data?

Answer:

Contradictions often arise from factors like poor solubility, metabolic instability, or off-target effects. Mitigation strategies include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .

- Metabolic Profiling : Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation of the m-tolylamino group) .

- Pharmacokinetic (PK) Studies : Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .

- Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant buffer conditions and co-factors .

Advanced: What strategies control regioselectivity during functionalization of the 1,8-naphthyridine core?

Answer:

Regioselectivity is influenced by electronic and steric factors. For example:

- Electrophilic Substitution : The 3-carboxamide group directs electrophiles to the 6- or 7-position due to its electron-withdrawing effect. Use POCl₃ to selectively introduce chloro groups at the 7-methyl position .

- Nucleophilic Attack : The 4-oxo group activates adjacent positions for nucleophilic substitution. For example, trichloromethyl groups at C7 can be replaced with carbamoyl groups using methylamine in ethanol at 90°C .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) to direct reactions to desired positions .

Advanced: How can researchers optimize the compound’s inhibitory activity against specific kinase targets?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and measure changes in IC₅₀. For example, replacing 4-chlorophenyl with 4-fluorophenyl improved selectivity for Pfmrk kinase in analogues .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Co-crystallization : Resolve X-ray structures of the compound bound to the kinase active site to guide rational design (e.g., optimizing hydrogen bonds with hinge regions) .

Basic: What solvent systems are suitable for recrystallizing this compound?

Answer:

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are effective for initial dissolution, followed by slow diffusion with a non-polar solvent (e.g., hexane or ethyl acetate) to induce crystallization. For analogues, yields of 66–90% were achieved using ethanol/water mixtures .

Advanced: How can flow chemistry improve the scalability of synthesis?

Answer:

Continuous-flow reactors enhance reproducibility and safety for exothermic steps (e.g., POCl₃ reactions). Implement segmented flow with inline IR monitoring to track intermediate formation (e.g., diazomethane derivatives) and optimize residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.